molecular formula C8H17NO B2926553 1-Tert-butylpyrrolidin-3-ol CAS No. 90227-04-6

1-Tert-butylpyrrolidin-3-ol

Cat. No.: B2926553
CAS No.: 90227-04-6
M. Wt: 143.23
InChI Key: FOETXFLONXERFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butylpyrrolidin-3-ol is a chemical compound with the molecular formula C8H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the third position of the pyrrolidine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Scientific Research Applications

1-Tert-butylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the hydroxylation of 1-benzoylpyrrolidine using microbial transformation. Aspergillus species have been reported to hydroxylate 1-benzoylpyrrolidine, yielding (S)-1-benzoyl-3-pyrrolidinol. This intermediate can then be converted to this compound through further chemical reactions .

Industrial Production Methods: Industrial production of this compound typically involves the use of regioselective microbial hydroxylation followed by stereoselective enzymatic esterification. This method ensures high optical purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .

Comparison with Similar Compounds

1-Tert-butylpyrrolidin-3-ol can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, lacking the tert-butyl and hydroxyl groups.

    Prolinol: A derivative with a hydroxyl group at the second position.

    Pyrrolidinone: A ketone derivative of pyrrolidine.

Uniqueness: The presence of both the tert-butyl and hydroxyl groups in this compound imparts unique steric and electronic properties, making it distinct from other pyrrolidine derivatives. These modifications enhance its stability, binding affinity, and selectivity in various applications .

Properties

IUPAC Name

1-tert-butylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(10)6-9/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOETXFLONXERFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90227-04-6
Record name 1-tert-butylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.